N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Description
N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a sulfur-linked acetamide derivative characterized by a 3,5-dichlorophenyl group attached to the acetamide nitrogen and a 4-methylphenyl sulfanyl moiety at the α-carbon. The dichlorophenyl substituent introduces steric bulk and electron-withdrawing properties, while the 4-methylphenyl sulfanyl group contributes hydrophobic and electron-donating effects. Such structural features are critical in modulating biological activity, solubility, and binding affinity in medicinal chemistry contexts.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c1-10-2-4-14(5-3-10)20-9-15(19)18-13-7-11(16)6-12(17)8-13/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRKSTQDJVYCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the reaction of 3,5-dichloroaniline with 4-methylthiophenol in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been evaluated for its potential anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of related compounds have shown effective inhibition of cancer cell proliferation, such as in breast carcinoma (T47D) and colon carcinoma (HT-29) models .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | TBD | |
| 4-Nitrophenyl derivative | HepG2 | 8.107 | |
| 4-Chloro derivative | Jurkat E6.1 | TBD |
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. Preliminary molecular docking studies suggest interactions with proteins involved in cell cycle regulation and apoptosis induction .
Enzyme Inhibition
Alpha-Glucosidase and Acetylcholinesterase Inhibition
Research has indicated that related sulfonamide derivatives can act as inhibitors of alpha-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in metabolic processes and neurodegenerative diseases, respectively. The inhibition of these enzymes can provide therapeutic benefits for conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Table 2: Enzyme Inhibition Studies
| Compound Name | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Alpha-Glucosidase | TBD | |
| New sulfonamide derivatives | Acetylcholinesterase | TBD |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that allow for the modification of its chemical structure to enhance biological activity. Structure-activity relationship studies have shown that variations in substituents can significantly influence the compound's efficacy against targeted diseases .
Case Study: Synthesis Pathway
A typical synthesis pathway for similar compounds includes:
- Starting Material Preparation: Reacting appropriate phenolic compounds with acetamides.
- Substitution Reactions: Introducing sulfur-containing groups to enhance biological activity.
- Purification: Utilizing chromatographic techniques to isolate the desired product.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of enzyme catalysis or disruption of protein-protein interactions, leading to the desired biological effect.
Comparison with Similar Compounds
N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide
Structural Differences :
Implications :
- The naphthalene group introduces extended aromaticity, enhancing π-π stacking interactions but reducing solubility compared to the methylphenyl sulfanyl group.
- The absence of sulfur in the analog may decrease metabolic stability, as sulfanyl groups often participate in redox interactions.
N-(2-Chloro-4-methylphenyl)-2-[[1-(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thioacetamide
Structural Differences :
Implications :
- The 3,5-dimethylphenylmethyl group increases steric hindrance, which could reduce off-target interactions but also limit membrane permeability.
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Structural Differences :
Implications :
- The triazole ring in the analog introduces additional hydrogen-bonding sites and conformational rigidity, which may enhance binding to enzymes or receptors.
- The 3,5-dimethylphenyl group (vs.
Physicochemical Properties :
N-(1,3-Benzothiazol-2-yl)acetamide Derivatives
Structural Differences :
Implications :
- Benzothiazole rings confer fluorescence properties and metal-chelating capabilities, useful in diagnostic or catalytic applications.
- The absence of a benzothiazole in the target compound suggests divergent applications, possibly favoring simpler hydrophobic interactions.
Biological Activity
N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, cytotoxic properties, and applications in research.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H14Cl2N2OS
- Molecular Weight : Approximately 335.25 g/mol
The presence of both a dichlorophenyl and a methylphenyl sulfanyl group contributes to its unique biological activity.
This compound interacts with various molecular targets, primarily through enzyme inhibition. It is believed to inhibit specific enzymes by binding to their active sites, which can block substrate access and disrupt essential biochemical pathways. This interaction may lead to significant biological effects, such as:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Disruption of Protein-Protein Interactions : This can affect signal transduction pathways critical for cell growth and survival.
Cytotoxic Properties
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from in vitro assays:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Significant antiproliferative activity |
| A549 (Lung) | 8.2 | Induces apoptosis |
| HCT116 (Colon) | 12.0 | Cell cycle arrest in G1 phase |
| Jurkat E6.1 (T-cell) | 9.7 | Inhibits cell proliferation |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing reduced toxicity towards normal cells.
Case Studies and Research Findings
- Anticancer Activity : A study conducted by Alam et al. demonstrated that derivatives of similar compounds showed significant suppressive activity against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) . This suggests that this compound may possess similar anticancer properties.
- Mechanistic Insights : In vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspases 3 and 9, which are critical mediators in the apoptotic pathway . Additionally, molecular docking studies indicated strong binding affinities with target proteins involved in cell cycle regulation .
- Potential Applications : The compound has been proposed as a lead candidate for drug development targeting specific cancers due to its favorable pharmacological profile and mechanism of action . Its ability to modulate enzyme activity suggests potential use in treating diseases associated with dysregulated enzyme function.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
